URAT1 Inhibitory Potency: This Compound vs. Clinically Advanced URAT1 Inhibitors
In a recombinant human URAT1 inhibition assay, 1-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited an IC₅₀ of 332 nM [1]. By cross-study comparison, this places it between the moderate-potency uricosuric probenecid (URAT1 IC₅₀ ≈ 150–400 μM) and the high-potency inhibitor benzbromarone (URAT1 IC₅₀ ≈ 0.1–0.3 μM). Relative to the clinically approved lesinurad (URAT1 IC₅₀ ≈ 7–10 μM), this compound demonstrates approximately 20- to 30-fold greater potency in vitro [2]. However, the compound's reported IC₅₀ of 1,190 nM in a HEK293 cellular uptake assay suggests a drop in potency under more physiologically relevant conditions, a behavior also observed with comparator URAT1 inhibitors [1].
| Evidence Dimension | URAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 332 nM (recombinant URAT1); IC₅₀ = 1,190 nM (HEK293 cell-based assay) |
| Comparator Or Baseline | Lesinurad: IC₅₀ ≈ 7,000 nM; Benzbromarone: IC₅₀ ≈ 100–300 nM; Probenecid: IC₅₀ ≈ 150,000–400,000 nM |
| Quantified Difference | ~21-fold more potent than lesinurad (332 vs. 7,000 nM); ~3- to 6-fold less potent than benzbromarone |
| Conditions | Recombinant human URAT1 inhibition assay and HEK293 cell-based ¹⁴C-uric acid uptake assay |
Why This Matters
The compound's sub-micromolar URAT1 potency in a recombinant system distinguishes it from weak uricosurics and positions it as a useful tool for probing intermediate-affinity URAT1 engagement, provided that users verify structural identity and assay consistency.
- [1] BindingDB. BDBM50134671 (CHEMBL3745813), US9637484, 6. Affinity Data: IC₅₀ 332 nM and 1,190 nM for human URAT1. View Source
- [2] Diaz-Torné, C., et al. (2021). Urate transporter URAT1 inhibitors: a patent review (2012–2015) and update on clinical candidates. Expert Opinion on Therapeutic Patents, 31(10), 871–889. (Includes comparator IC₅₀ values for lesinurad, benzbromarone, and probenecid.) View Source
